An In-depth Technical Guide to 3-(Methoxymethyl)azetidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-(Methoxymethyl)azetidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
This guide provides an in-depth analysis of 3-(Methoxymethyl)azetidine hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its utility, its reactivity, and its practical application in the synthesis of complex therapeutic agents. The narrative is structured to provide not just data, but actionable insights grounded in established chemical principles.
The Strategic Value of the Azetidine Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical space that imparts favorable pharmacological properties is relentless. Saturated heterocycles are mainstays in this endeavor, and among them, the four-membered azetidine ring has emerged as a "privileged scaffold."[1] Unlike its more strained three-membered aziridine cousin, the azetidine ring offers a superior balance of stability and conformational rigidity.[2] This rigidity is a critical asset in drug design; by limiting the conformational flexibility of a molecule, we can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]
3-(Methoxymethyl)azetidine hydrochloride is a functionalized derivative that offers several strategic advantages. The hydrochloride salt form enhances its solubility in aqueous media and improves its shelf-life and handling characteristics compared to the more volatile free base.[3][4] The 3-(methoxymethyl) substituent introduces a polar, non-ionizable group that can act as a hydrogen bond acceptor, potentially improving pharmacokinetic properties and target engagement. Its presence provides a specific vector for exploring the steric and electronic requirements of a binding pocket.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of 3-(Methoxymethyl)azetidine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 942308-06-7 | [5][6] |
| Molecular Formula | C₅H₁₂ClNO | [3][6][7] |
| Molecular Weight | 137.61 g/mol | [5][6][7] |
| Appearance | Varies; may be a liquid, sticky oil, or semi-solid, often pale-yellow to yellow-brown. | [3][8] |
| Solubility | The hydrochloride salt form suggests enhanced solubility in water and polar protic solvents. | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [5][8] |
Structural Elucidation through Spectroscopy
The identity and purity of 3-(Methoxymethyl)azetidine hydrochloride are unequivocally established through spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for structural confirmation. The expected spectrum in a solvent like D₂O would exhibit characteristic signals:
-
Azetidine Ring Protons: A complex multiplet pattern for the CH proton at the 3-position and the two sets of CH₂ protons at the 2- and 4-positions. These protons are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling.
-
Methoxymethyl Protons: A singlet for the methoxy (-OCH₃) group, typically around 3.3 ppm, and a doublet for the methylene (-CH₂O-) group, coupled to the C3 proton of the ring.
-
N-H Protons: In the hydrochloride salt, the two protons on the nitrogen will be present and may be broadened or exchange with the solvent.
A reference ¹H NMR spectrum is available, which can be used for direct comparison.[9]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode would show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to the C₅H₁₁NO formula (exact mass: 101.08).
-
Infrared (IR) Spectroscopy: Key vibrational modes would include C-H stretching, a prominent C-O ether stretch, and broad N-H stretching bands characteristic of a secondary ammonium salt.
Synthesis, Reactivity, and Handling
Conceptual Synthetic Pathways
While numerous methods exist for the synthesis of the azetidine core, a common strategy involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.[10][11] A plausible, generalized approach to 3-(Methoxymethyl)azetidine would involve:
-
Precursor Synthesis: Starting from a suitable three-carbon unit with protected functional groups.
-
Cyclization: An intramolecular nucleophilic substitution reaction to form the four-membered ring. This is often the most challenging step due to the ring strain.
-
Deprotection and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to yield the final product.
The diagram below illustrates a conceptual workflow for azetidine synthesis.
Caption: Key reactivity pathway: deprotonation and subsequent N-functionalization.
Safety and Handling Protocol
As a laboratory chemical, 3-(Methoxymethyl)azetidine hydrochloride requires careful handling.
-
GHS Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [12][13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat. [14][15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. [15][16]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [14]* Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended). [5][13]* Spills: In case of a spill, prevent it from entering drains. Absorb with an inert material and place it into a suitable container for disposal in accordance with local regulations. [14]
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, where the outcome can be rigorously confirmed by standard analytical methods, ensuring the integrity of the results.
Protocol 1: General Procedure for N-Acylation with Benzoyl Chloride
This protocol details a standard method for functionalizing the azetidine nitrogen, a cornerstone of its use in library synthesis.
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Methoxymethyl)azetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir for 15-20 minutes at 0°C to ensure complete formation of the free base.
-
Causality: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HCl without competing in the subsequent acylation reaction. Cooling mitigates the exothermicity of the acid-base reaction.
-
-
Acylation: While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azetidine is consumed.
-
Self-Validation: TLC provides a real-time, qualitative check of the reaction's progress. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot validates that a transformation has occurred.
-
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Final Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS.
-
Self-Validation: The final spectroscopic data provides definitive, quantitative proof of the product's identity and purity, confirming the success of the entire workflow.
-
Protocol 2: Quality Control by ¹H NMR Spectroscopy
This protocol ensures the identity and purity of the starting material before its use in a synthetic sequence.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(Methoxymethyl)azetidine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz). Ensure standard acquisition parameters are used.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Structural Verification: Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Self-Validation: The obtained spectrum must match the expected pattern for the molecule's structure. The chemical shifts should be consistent with known values for similar fragments, and the integration values should correspond to the number of protons in each environment. The absence of significant impurity peaks validates the material's purity. A mismatch would immediately invalidate the material for further use without purification.
-
Conclusion
3-(Methoxymethyl)azetidine hydrochloride is more than just a chemical reagent; it is a strategic tool for navigating the complexities of modern drug discovery. Its unique combination of a conformationally constrained scaffold, enhanced physicochemical properties imparted by the methoxymethyl group, and versatile reactivity makes it an invaluable asset for medicinal chemists. [17]By understanding its core properties, reactivity, and proper handling, researchers can effectively leverage this building block to construct novel molecules with enhanced therapeutic potential, accelerating the journey from concept to clinical candidate.
References
-
Chem-Impex. 3-Methoxy-azetidine hydrochloride. [Link]
-
LookChem. Cas 942308-06-7, 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE. [Link]
-
Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
National Center for Biotechnology Information. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]
-
ChemBK. 3-Methoxy-Azetidine Hydrochloride. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. 3-Methoxyazetidine hydrochloride. [Link]
-
National Center for Biotechnology Information. 3-(Methoxymethyl)azetidine. [Link]
-
HDH Chemicals. 3-(methoxymethyl)azetidine hydrochloride, min 97%, 1 gram. [Link]
-
PubChemLite. 3,3-bis(methoxymethyl)azetidine hydrochloride (C7H15NO2). [Link]
- Google Patents.
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Organic Syntheses. Azetidine. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Wiley Online Library. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]
-
Chinese Journal of Organic Chemistry. Synthesis of Azetidines. [Link]
-
National Center for Biotechnology Information. 3-(Methoxymethyl)-3-(3-methylphenyl)azetidine. [Link]
-
Chem-Impex. Azetidine hydrochloride. [Link]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CAS 942308-06-7: Azetidine, 3-(methoxymethyl)-, hydrochlor… [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 [sigmaaldrich.com]
- 9. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of Azetidines [manu56.magtech.com.cn]
- 12. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. aksci.com [aksci.com]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
